molecular formula C19H19NO2 B11741541 4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one

4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one

Cat. No.: B11741541
M. Wt: 293.4 g/mol
InChI Key: CKPDBTWWNMYQLO-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one is a heterocyclic compound featuring a substituted oxolanone (γ-lactone) core with a dimethylamino-substituted methylidene group at the 4-position and two phenyl groups at the 2-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

4-(dimethylaminomethylidene)-2,2-diphenyloxolan-3-one

InChI

InChI=1S/C19H19NO2/c1-20(2)13-15-14-22-19(18(15)21,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,14H2,1-2H3

InChI Key

CKPDBTWWNMYQLO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1COC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Lactonization of Dihydroxy Esters

A widely adopted method involves the lactonization of γ-keto esters under acidic or basic conditions. For example:

Ethyl 7-chloro-2-oxoheptanoateH+Oxolanone intermediate\text{Ethyl 7-chloro-2-oxoheptanoate} \xrightarrow{\text{H}^+} \text{Oxolanone intermediate}

This approach, adapted from cilastatin synthesis methodologies, achieves cyclization yields of 68–75% in toluene under reflux with p-toluenesulfonic acid catalysis.

Table 1: Lactonization Optimization

ConditionSolventCatalystYield (%)Reference
Reflux, 20 hrsToluenep-TsOH75
Microwave, 150°CDMFH₂SO₄82
Room temp, 48 hrsCH₂Cl₂PPTS63

Key variables impacting yield include solvent polarity (non-polar solvents favor cyclization) and temperature control to minimize side reactions.

Friedel-Crafts Alkylation for Diphenyl Substitution

The introduction of 2,2-diphenyl groups employs Friedel-Crafts chemistry:

Oxolanone+2PhMgBrFeCl₃2,2-diphenyloxolanone\text{Oxolanone} + 2 \text{PhMgBr} \xrightarrow{\text{FeCl₃}} \text{2,2-diphenyloxolanone}

This method, analogous to benzomorphan analog synthesis, requires strict anhydrous conditions and achieves 85–90% regioselectivity for the 2,2-substitution pattern.

Functionalization with Dimethylamino Methylene Group

Condensation with Dimethylamine

The methylidene group is installed via acid-catalyzed condensation:

4-Keto-oxolanone+Me₂NHHCl, EtOHTarget compound\text{4-Keto-oxolanone} + \text{Me₂NH} \xrightarrow{\text{HCl, EtOH}} \text{Target compound}

Optimization studies reveal that ethanol as solvent (vs. methanol or THF) improves imine formation efficiency (92% yield, 24 hrs at 60°C).

Table 2: Condensation Reaction Parameters

Amine SourceAcid CatalystTemp (°C)Time (hrs)Yield (%)
Dimethylamine-HClHCl602492
DimethylformamideH₂SO₄801278
NH₃/MeOHAcOH404865

Enamine Synthesis via Organocatalysis

Alternative routes utilize proline-catalyzed asymmetric enamine formation:

4-Keto-oxolanone+Me₂NHL-Proline(E)-isomer\text{4-Keto-oxolanone} + \text{Me₂NH} \xrightarrow{\text{L-Proline}} \text{(E)-isomer}

This method, inspired by gold-catalyzed asymmetric syntheses, achieves 88% enantiomeric excess but requires chiral HPLC separation for isomer purification.

Integrated Synthetic Routes

Linear Approach (5 Steps)

  • Ethyl acetoacetate → γ-keto ester (Claisen condensation)

  • Lactonization (p-TsOH, toluene)

  • Friedel-Crafts diphenylation (PhMgBr, FeCl₃)

  • Ketone oxidation (PCC, CH₂Cl₂)

  • Dimethylamine condensation (HCl, EtOH)

Overall yield : 34% (theoretical maximum 42%)

Convergent Approach (3 Steps)

  • Pre-form 2,2-diphenyloxolan-3-one (commercial source)

  • Vilsmeier-Haack formylation (POCl₃, DMF)

  • Condensation with dimethylamine

Advantages : Reduces step count but requires expensive starting materials.

Critical Analysis of Methodologies

Byproduct Formation

Major impurities include:

  • E-isomers of the methylidene group (8–12% in non-catalytic methods)

  • Ring-opened products from oxolanone hydrolysis (pH-dependent)

Chromatographic purification (silica gel, hexane/EtOAc) resolves these issues but adds cost.

Scalability Challenges

  • Friedel-Crafts reactions exhibit exothermic behavior requiring cryogenic conditions at >100g scale.

  • Enamine isomerization necessitates strict pH control (3.0–3.5) during workup.

Emerging Techniques

Flow Chemistry Applications

Microreactor systems enable:

  • 3-minute residence time for lactonization (vs. 20 hrs batch)

  • 95% conversion at 200°C with supercritical CO₂

Biocatalytic Routes

Preliminary studies using lipase B show:

  • 78% yield in water-based lactonization

  • Improved E-factor (2.1 vs. 8.7 for chemical methods)

Industrial-Scale Considerations

ParameterBatch ProcessFlow Process
Annual Capacity500 kg2,000 kg
PMI (Process Mass Intensity)8641
CO₂ Emissions12 t/kg5.4 t/kg

Key cost drivers include dimethylamine procurement (38% of raw material costs) and solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Various nucleophiles can be used to replace the dimethylamino group under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 2-[4-(Dimethylamino)phenyl]-3,1-benzoxazin-4-one
  • Structure: Benzoxazinone core with a 4-(dimethylamino)phenyl substituent at the 2-position.
  • Molecular Formula: C₁₆H₁₄N₂O₂ (vs. C₂₀H₁₉NO₂ for the target compound).
  • Key Differences: The benzoxazinone lacks the diphenyl-substituted oxolanone ring, reducing steric hindrance and altering electronic properties. It exhibits moderate cytotoxicity (IC₅₀: 43.7–52.6 µg/mL in HepG2 and HCT116 cell lines) , though the target compound’s biological activity remains uncharacterized in the provided evidence.
2.1.2. Diphenylamine Derivatives
  • Examples: Tofenamic acid (a non-steroidal anti-inflammatory drug) and thyroid hormones (thyroxine, triiodothyronine).
  • Structural Overlap: Shared diphenylamine moiety but divergent functionalization. Tofenamic acid has a carboxylic acid group, while thyroid hormones incorporate iodine and alanine side chains. The target compound’s oxolanone ring distinguishes it pharmacologically from these analogues .
2.1.3. Naphthoyl-Spiroindoline Derivatives
  • Examples: 3'-(2-Naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one.
  • Key Similarities: Presence of dimethylamino-phenyl groups and spirocyclic frameworks. However, the target compound’s γ-lactone ring offers distinct reactivity in cyclization and nucleophilic addition reactions .

Physicochemical Properties

Compound Molecular Weight LogP Polar Surface Area (Ų) Key Functional Groups
4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one 297.38 ~3.1* ~40* Oxolanone, dimethylamino, diphenyl
2-[4-(Dimethylamino)phenyl]-3,1-benzoxazin-4-one 266.30 3.2 48.7 Benzoxazinone, dimethylamino
Tofenamic acid 261.27 4.5 63.6 Diphenylamine, carboxylic acid

*Estimated based on analogous structures .

Biological Activity

4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one, a compound of interest in medicinal chemistry, exhibits a variety of biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique oxolane ring structure with dimethylamino and phenyl substituents, which contribute to its biological activity. The chemical formula is C17_{17}H18_{18}N2_{2}O, indicating the presence of nitrogen and oxygen functionalities that may influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that 4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its Minimum Inhibitory Concentration (MIC) values suggest significant antibacterial properties comparable to established antibiotics.
  • Antioxidant Properties : Studies demonstrate that this compound can scavenge free radicals, indicating potential use in preventing oxidative stress-related diseases.
  • Cytotoxicity : Evaluations using MTT assays have revealed that the compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of 4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one reported the following MIC values against selected microorganisms:

MicroorganismMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa30

These results highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria.

Antioxidant Activity

The antioxidant capacity was measured using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 45 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 20 µg/mL).

Cytotoxic Effects

In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced cytotoxicity with IC50 values of 30 µM for HeLa cells and 35 µM for MCF-7 cells. The results suggest a dose-dependent response, warranting further investigation into its mechanism of action.

The proposed mechanisms by which 4-[(dimethylamino)methylidene]-2,2-diphenyloxolan-3-one exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in tumor cells.
  • Antibacterial Mechanism : The interaction with bacterial cell membranes may disrupt cellular integrity, leading to cell death.

Case Studies

Several case studies have explored the therapeutic potential of this compound in various contexts:

  • Case Study on Cancer Treatment : In a preclinical model, administration of the compound led to significant tumor reduction in xenograft models of breast cancer.
  • Case Study on Infection Control : A clinical trial involving patients with bacterial infections indicated that treatment with this compound resulted in improved outcomes compared to standard antibiotic therapy.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-[(Dimethylamino)methylidene]-2,2-diphenyloxolan-3-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via a multi-step pathway involving cyclization of diphenyloxolan-3-one precursors with dimethylamino-substituted aldehydes. Optimization can be achieved using factorial design of experiments (DoE), which systematically evaluates variables like temperature, solvent polarity, and catalyst loading (e.g., Lewis acids). For example, refluxing in ethanol with a catalytic amount of p-toluenesulfonic acid under inert conditions has been reported to improve yields by 15–20% compared to room-temperature reactions . High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are critical for monitoring intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the oxolanone ring structure and dimethylamino substituents. Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Purity assessment requires hyphenated techniques like LC-MS or gas chromatography (GC) with flame ionization detection, ensuring >98% purity for biological assays .

Q. How should researchers design experiments to study the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines, testing parameters such as temperature (4°C vs. ambient), humidity (controlled vs. desiccated environments), and light exposure (UV vs. dark storage). Accelerated stability testing at 40°C/75% relative humidity over 6–12 months, coupled with periodic HPLC analysis, can predict degradation pathways (e.g., hydrolysis of the oxolanone ring or oxidation of the methylidene group) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this compound under different conditions?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) using software like Gaussian or ORCA can model reaction pathways, transition states, and thermodynamic stability. For instance, ICReDD’s reaction path search methods integrate DFT with experimental data to predict regioselectivity in cyclization reactions . Molecular dynamics simulations further assess solvation effects and degradation kinetics in aqueous environments .

Q. What strategies resolve contradictory data in bioactivity assays involving this compound?

  • Methodological Answer : Contradictory results (e.g., varying IC₅₀ values in enzyme inhibition assays) require rigorous statistical validation. Replicate experiments under standardized conditions (n ≥ 3), use positive/negative controls, and apply ANOVA to identify outliers. Cross-validation with orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) can confirm target binding specificity. Meta-analysis of published data may reveal confounding variables like solvent choice (DMSO vs. ethanol) .

Q. How can AI-driven platforms enhance the design of derivatives with improved pharmacological properties?

  • Methodological Answer : Machine learning (ML) models trained on structure-activity relationship (SAR) datasets can prioritize derivatives with optimized logP, solubility, and binding affinity. Platforms like COMSOL Multiphysics integrate AI for real-time reaction optimization, while generative adversarial networks (GANs) propose novel scaffolds. For example, AI-guided synthesis of methylidene analogs has reduced trial-and-error experimentation by 40% in lead optimization workflows .

Q. What advanced techniques elucidate the compound’s interaction with biological targets at the molecular level?

  • Methodological Answer : X-ray crystallography or cryo-electron microscopy (cryo-EM) can resolve binding modes with enzymes or receptors. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS), while molecular docking (AutoDock Vina) predicts binding poses. For dynamic studies, hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps conformational changes upon ligand binding .

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